diethyl 3-methyl-5-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate
Description
Diethyl 3-methyl-5-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate derivative with a substituted enoyl-amino group. Its structure comprises a thiophene ring functionalized with two ethyl ester groups at positions 2 and 4, a methyl group at position 3, and a propenoyl-linked 4-propoxyphenyl substituent at position 3. This compound belongs to a class of bioactive thiophenes known for their antimicrobial and insecticidal properties under irradiation .
Properties
IUPAC Name |
diethyl 3-methyl-5-[[(E)-3-(4-propoxyphenyl)prop-2-enoyl]amino]thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO6S/c1-5-14-30-17-11-8-16(9-12-17)10-13-18(25)24-21-19(22(26)28-6-2)15(4)20(31-21)23(27)29-7-3/h8-13H,5-7,14H2,1-4H3,(H,24,25)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXZXMMMDCDCSR-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-methyl-5-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methylthiophene-2,4-dicarboxylate with 4-propoxyphenylprop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting intermediate is then treated with diethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methyl-5-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base to facilitate the substitution process.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Diethyl 3-methyl-5-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other advanced materials.
Mechanism of Action
The mechanism of action of diethyl 3-methyl-5-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene dicarboxylates with varying substituents have been synthesized and studied for their physicochemical and biological properties. Below is a detailed comparison with key analogs:
Structural Analogues
Physicochemical Properties
- The trifluoroacetyl analog’s lower LogP (2.8) suggests better solubility than the target compound, which may have reduced bioavailability due to its bulky 4-propoxyphenyl group .
Biological Activity
Diethyl 3-methyl-5-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Synthesis
The compound belongs to the class of thiophene derivatives, characterized by a thiophene ring substituted with various functional groups. Its molecular formula is , with a molecular weight of approximately 437.5 g/mol. The synthesis typically involves multi-step organic reactions, including the condensation of 3-methylthiophene-2,4-dicarboxylate with 4-propoxyphenylprop-2-enoyl chloride in the presence of a base like triethylamine under reflux conditions.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity. In vitro studies have shown that the compound exhibits potent inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties in several models. It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-kB), which plays a crucial role in inflammatory responses. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Studies have reported its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to modulate key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : The compound can bind to receptors that regulate cellular responses to growth factors and cytokines.
These interactions lead to alterations in cellular signaling cascades that promote therapeutic effects against inflammation and cancer.
Research Findings and Case Studies
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Activity : A study tested the compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria.
- Anti-inflammatory Study : In a murine model of arthritis, treatment with this compound resulted in a significant reduction in paw swelling and joint destruction compared to controls.
- Anticancer Evaluation : In vitro assays demonstrated that at concentrations as low as 10 µM, the compound reduced cell viability in MCF-7 (breast cancer) cells by over 50% after 48 hours of treatment.
Q & A
Q. What are the optimal synthetic routes for preparing diethyl 3-methyl-5-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalizing the thiophene core. For example:
Thiophene Esterification: Diethyl 3-methylthiophene-2,4-dicarboxylate derivatives are synthesized via esterification using Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) under anhydrous conditions .
Amide Coupling: Introduce the (2E)-3-(4-propoxyphenyl)prop-2-enoyl moiety via amide bond formation. Use coupling agents like EDC/HOBt or DCC in dichloromethane at 0–25°C.
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) yields high-purity product.
Key Validation: Monitor reaction progress via TLC and confirm final structure using , , and FTIR .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A combination of analytical techniques is critical:
- Spectroscopy:
- : Confirm proton environments (e.g., vinyl protons from the (2E)-enoyl group at δ 6.8–7.2 ppm, thiophene protons at δ 6.5–7.0 ppm) .
- FTIR: Identify functional groups (e.g., ester C=O at ~1720 cm⁻¹, amide N–H at ~3300 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 542.2).
- Elemental Analysis: Confirm C, H, N, S composition (±0.3% deviation).
Q. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer: Initial screening should focus on target-agnostic assays:
- Enzyme Inhibition: Test against kinases (e.g., EGFR) or proteases using fluorometric assays (IC₅₀ determination) .
- Cellular Toxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (24–72 hr exposure).
- Solubility: Use shake-flask method in PBS (pH 7.4) or DMSO to guide formulation for in vivo studies.
Advanced Research Questions
Q. How can X-ray crystallography resolve the compound’s 3D structure and intermolecular interactions?
Methodological Answer:
- Crystallization: Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane at 4°C).
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer (e.g., Bruker D8 Venture).
- Refinement: SHELXL-2018 refines the structure, with R₁ < 0.05 and wR₂ < 0.10 .
- Hydrogen Bonding: Analyze using Mercury software; identify key interactions (e.g., amide N–H···O=C) influencing crystal packing .
Q. How to address contradictory data in reaction yields across different synthetic protocols?
Methodological Answer:
- Control Experiments: Isolate intermediates to identify yield-limiting steps (e.g., amide coupling efficiency).
- DOE (Design of Experiments): Vary parameters (temperature, solvent, catalyst loading) to optimize conditions.
- Mechanistic Studies: Use DFT calculations (Gaussian 16) to model reaction pathways and identify bottlenecks .
Q. What strategies are effective for studying its interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip; measure binding kinetics (kₐ, kₐ) in real-time .
- Molecular Docking (AutoDock Vina): Predict binding poses using the compound’s minimized structure (PM6 method).
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) at 25°C in PBS .
Q. How can researchers resolve discrepancies in spectroscopic data between computational predictions and experimental results?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
